molecular formula C14H19N5OS B2811492 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 921104-58-7

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2811492
CAS No.: 921104-58-7
M. Wt: 305.4
InChI Key: LRSSNMOAZCYEHX-UHFFFAOYSA-N
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Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a sophisticated heterocyclic compound designed for advanced scientific research. It features a tetrazole ring, a valuable bioisostere, substituted with a cyclohexyl group and linked via a methyl bridge to a thiophene acetamide moiety . The tetrazole scaffold is a well-known bioisostere for carboxylic acids and cis-amide bonds in medicinal chemistry, which can enhance metabolic stability and improve lipophilicity, thereby influencing the pharmacokinetic properties of lead compounds . This makes the compound particularly valuable in drug discovery and development for studying enzyme inhibition and receptor binding interactions . Furthermore, its unique electronic properties and structural features make it a candidate for application in material science, particularly in the development of organic electronic materials . Researchers can utilize this compound as a key building block or intermediate in multicomponent reactions to generate novel and diverse chemical libraries for high-throughput screening . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c20-14(9-12-7-4-8-21-12)15-10-13-16-17-18-19(13)11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSSNMOAZCYEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile compound with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the Thiophene Moiety: Thiophene can be synthesized through various methods, including the Paal-Knorr synthesis.

    Final Coupling: The final step involves coupling the tetrazole and thiophene derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide serves as a versatile building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:

  • Oxidation : Can undergo oxidation to form phenolic derivatives.
  • Reduction : Potential for reduction reactions that could modify the tetrazole ring.
  • Substitution : The aromatic thiophene group can participate in electrophilic substitution reactions.

Biology

This compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity : Preliminary studies suggest that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have shown effectiveness against common pathogens.
    StudyActivityReference
    In vitro testsAntibacterial against E. coli
    In vitro testsAntifungal against Candida spp.
  • Protein Tyrosine Phosphatase 1B Inhibition : The compound has been noted for its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is a target for diabetes treatment. Related compounds have demonstrated IC50 values indicating potent inhibition.

Medicine

Research into the therapeutic potential of this compound suggests applications in treating neurological disorders and metabolic diseases:

  • Neurological Disorders : There is ongoing exploration into the neuroprotective effects of tetrazole derivatives.
    ApplicationEffectivenessReference
    Neuroprotection in animal modelsPromising results in reducing neuronal damage

Materials Science

The compound's unique properties make it suitable for developing new materials:

  • Polymer Development : It can be used as a monomer or additive to create polymers with specific characteristics.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: PTP1B Inhibition

Research conducted on related compounds showed that they effectively inhibited PTP1B activity, with one derivative achieving an IC50 value of 4.48 µM. This positions this compound as a candidate for further development in diabetes therapeutics.

Mechanism of Action

The mechanism of action of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors. The thiophene ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic acetamide derivatives. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide (Target) Tetrazole + Acetamide + Thiophene Cyclohexyl, Thiophen-2-yl Hypothesized antimicrobial/kinase inhibition
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-2-yl)acetamide Oxadiazole + Acetamide + Thiophene Cyclopropyl, Cyclohexyl Improved metabolic stability (oxadiazole)
2-{[1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Tetrazole + Thiadiazole + Ethoxyphenyl Ethoxyphenyl, Ethyl-thiadiazole Enhanced solubility (sulfanyl bridge)
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Thiazolidinone + Thioxoacetamide + Nitrofuran Nitrofuran, Fluorophenyl Antimicrobial activity (53% yield)
N-((1-benzyl-1H-1,2,3-triazol-5-yl) methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Triazole + Benzothiazole + Nitrobenzamide Benzyl, Methoxybenzothiazole Moderate activity against E. coli

Key Findings

Bioisosteric Replacements :

  • Replacing the tetrazole in the target compound with an oxadiazole (as in ) may enhance metabolic stability due to oxadiazole’s resistance to hydrolysis, though it could reduce hydrogen-bonding capacity .
  • Sulfanyl bridges (e.g., in ) improve solubility but may introduce steric hindrance, affecting target binding .

Substituent Effects on Activity :

  • Thiophene-containing analogs (e.g., target compound and ) exhibit π-π interactions beneficial for binding to hydrophobic enzyme pockets.
  • Nitrofuran and fluorophenyl substituents () correlate with antimicrobial activity, suggesting that electron-withdrawing groups enhance efficacy against pathogens .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogous tetrazole derivatives, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation () or thiourea-maleimide reactions for thiazolidinones () . Yields for thiophene-acetamide derivatives (e.g., 53–90% in ) are comparable to those of structurally complex analogs .

Physicochemical Properties :

  • Cyclohexyl groups (target compound) increase lipophilicity (logP ~3–4 predicted), whereas methoxybenzothiazole () or ethoxyphenyl () groups improve water solubility .
  • Melting points for thiophene-containing compounds (155–207°C in ) suggest crystalline stability, advantageous for formulation .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N5OSC_{12}H_{17}N_{5}OS with a molecular weight of approximately 291.37 g/mol. The compound features a tetrazole ring, a cyclohexyl group, and a thiophene moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC12H17N5OSC_{12}H_{17}N_{5}OS
Molecular Weight291.37 g/mol
CAS Number920440-52-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction may lead to inhibition of enzyme activity or modulation of receptor function, resulting in various pharmacological effects.

Antimicrobial Activity

Research has shown that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have been reported to demonstrate antibacterial and antifungal activities against various pathogens:

  • Antibacterial Activity : In vitro studies suggest that tetrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Activity : Compounds similar to this compound have shown effectiveness against fungi like Candida albicans and Aspergillus spp., with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anti-inflammatory and Analgesic Properties

Tetrazole derivatives are also noted for their anti-inflammatory and analgesic effects. Studies indicate that these compounds can reduce inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines .

Anticancer Potential

There is emerging evidence that compounds with similar structures may possess anticancer properties. Research has indicated that certain tetrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines . The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell growth and survival.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various tetrazole derivatives, N-(4-(2-(2H-tetrazol-5-yl)ethyl)-benzamide) showed promising results against Bacillus subtilis with an MIC value significantly lower than that of penicillin . This suggests that modifications in the structure can enhance antimicrobial potency.

Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of tetrazole compounds demonstrated that specific derivatives could significantly reduce edema in rat models when administered at low doses. These findings highlight the potential therapeutic applications of this compound in treating inflammatory conditions .

Q & A

Q. Optimization Strategies :

  • Temperature control : Higher yields (>80%) are achieved by maintaining reflux conditions (110–120°C) during alkylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Tetrazole formationNaN₃, HCl, 80°C, 24h7090
AlkylationBrCH₂COCl, K₂CO₃, DMF, 60°C8295
Thiophene couplingPd(PPh₃)₄, THF, Ar atmosphere7593

Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR :
    • Thiophene protons : δ 7.2–7.5 ppm (multiplet, 3H) confirms the thiophene-2-yl group .
    • Cyclohexyl protons : δ 1.2–2.1 ppm (multiplet, 11H) and δ 4.1 ppm (s, CH₂) for the tetrazole-methyl bridge .
  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (N-H stretch) confirm the acetamide linkage .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water) with retention time ≥15 minutes ensure purity >95% .

Advanced: How does the tetrazole ring influence the compound’s stability under varying pH and thermal conditions?

Q. Methodological Answer :

  • pH Stability Studies :
    • Acidic conditions (pH 2) : The tetrazole ring undergoes partial hydrolysis, forming a carboxylic acid derivative (confirmed by LC-MS). Stability is maintained for <24 hours at 25°C .
    • Neutral/basic conditions (pH 7–9) : The compound remains stable for >72 hours, as the tetrazole’s electron-withdrawing effects resist nucleophilic attack .
  • Thermal Degradation :
    • TGA/DSC : Decomposition onset at 220°C, attributed to the tetrazole ring’s exothermic breakdown. No melting point is observed below 200°C .

Q. Table 2: Stability Profile

ConditionTime to 10% DegradationMajor DegradantReference
pH 2, 25°C12 hoursCarboxylic acid derivative
pH 9, 25°C>72 hoursNone detected
150°C, dry30 minutesCyclohexylamine

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclohexyl and thiophene moieties?

Q. Methodological Answer :

Analog Synthesis :

  • Replace cyclohexyl with smaller (cyclopropyl) or bulkier (adamantyl) groups to assess steric effects .
  • Modify the thiophene with electron-withdrawing (NO₂) or donating (OCH₃) substituents .

Biological Assays :

  • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular concentration via scintillation counting .

Computational Modeling :

  • Docking studies (AutoDock Vina) : Compare binding affinities of analogs to identify critical hydrophobic interactions from the cyclohexyl group .
  • MD simulations (GROMACS) : Assess conformational stability of the thiophene moiety in aqueous vs. lipid environments .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Q. Methodological Answer :

  • Source Analysis :
    • Verify assay conditions (e.g., cell line, incubation time) and compound purity (HPLC traces) to rule out batch variability .
  • Dose-Response Validation :
    • Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis :
    • Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences and identify outliers .

Q. Table 3: Case Study – Cytotoxicity Data Comparison

StudyCell LineIC₅₀ (µM)Purity (%)Reference
AHeLa12.598
BMCF-745.085
CHEK2938.299

Resolution : Discrepancies in Study B likely stem from lower purity (85%), emphasizing the need for rigorous QC .

Advanced: What computational tools are recommended for predicting crystallographic behavior and intermolecular interactions?

Q. Methodological Answer :

  • Mercury CSD : Visualize crystal packing and hydrogen-bonding networks using Cambridge Structural Database (CSD) data .
  • SHELXL : Refine X-ray diffraction data to resolve disorder in the cyclohexyl group or thiophene orientation .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···π interactions between thiophene and tetrazole) via CrystalExplorer .

Figure 1 : Hypothetical crystal structure (Mercury-generated) showing key H-bonding (dashed lines) between acetamide carbonyl and tetrazole N atoms .

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